molecular formula C15H9ClF6N4O2 B2661341 (E)-{amino[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene}amino N-[3-(trifluoromethyl)phenyl]carbamate CAS No. 339010-74-1

(E)-{amino[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene}amino N-[3-(trifluoromethyl)phenyl]carbamate

Cat. No.: B2661341
CAS No.: 339010-74-1
M. Wt: 426.7
InChI Key: FDQDJSQIWMSGPM-UHFFFAOYSA-N
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Description

(E)-{amino[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene}amino N-[3-(trifluoromethyl)phenyl]carbamate is a complex organic compound characterized by the presence of both pyridine and carbamate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-{amino[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene}amino N-[3-(trifluoromethyl)phenyl]carbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Derivative: The starting material, 3-chloro-5-(trifluoromethyl)pyridine, is synthesized through halogenation and trifluoromethylation reactions.

    Amination: The pyridine derivative undergoes amination to introduce the amino group at the 2-position.

    Condensation Reaction: The aminated pyridine derivative is then subjected to a condensation reaction with an appropriate aldehyde to form the imine intermediate.

    Carbamate Formation: The imine intermediate reacts with N-[3-(trifluoromethyl)phenyl]isocyanate to form the final carbamate product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-{amino[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene}amino N-[3-(trifluoromethyl)phenyl]carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: Nucleophilic substitution reactions can occur at the chloro and trifluoromethyl groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, amines, and carbamates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, (E)-{amino[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene}amino N-[3-(trifluoromethyl)phenyl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of novel organic compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug development and other therapeutic applications.

Medicine

In medicine, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases, making it a subject of interest in pharmaceutical research.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other specialty materials.

Mechanism of Action

The mechanism of action of (E)-{amino[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene}amino N-[3-(trifluoromethyl)phenyl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-5-(trifluoromethyl)pyridine
  • N-[3-(trifluoromethyl)phenyl]carbamate
  • 2-amino-3-chloro-5-(trifluoromethyl)pyridine

Uniqueness

(E)-{amino[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene}amino N-[3-(trifluoromethyl)phenyl]carbamate is unique due to its combination of pyridine and carbamate functional groups, along with the presence of both chloro and trifluoromethyl substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[(E)-[amino-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene]amino] N-[3-(trifluoromethyl)phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClF6N4O2/c16-10-5-8(15(20,21)22)6-24-11(10)12(23)26-28-13(27)25-9-3-1-2-7(4-9)14(17,18)19/h1-6H,(H2,23,26)(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDQDJSQIWMSGPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)ON=C(C2=C(C=C(C=N2)C(F)(F)F)Cl)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)NC(=O)O/N=C(\C2=C(C=C(C=N2)C(F)(F)F)Cl)/N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClF6N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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